molecular formula C10H14ClN3 B115767 1-(2-Chloropyrimidin-4-yl)azepane CAS No. 141924-04-1

1-(2-Chloropyrimidin-4-yl)azepane

Cat. No.: B115767
CAS No.: 141924-04-1
M. Wt: 211.69 g/mol
InChI Key: YJYMMSKOKOREMP-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)azepane is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the second position and an azepane ring at the fourth position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane typically involves the reaction of 2-chloropyrimidine with azepane under specific conditions. One common synthetic route includes:

Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)azepane undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)azepane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)azepane can be compared with other similar compounds, such as:

  • 2-Chloro-4-(perhydroazepin-1-yl)pyrimidine
  • 1-(2-Chloropyrimidin-4-yl)piperidine
  • 1-(2-Chloropyrimidin-4-yl)morpholine

These compounds share structural similarities but differ in their ring systems and substituents, leading to variations in their chemical properties and applications

Biological Activity

1-(2-Chloropyrimidin-4-yl)azepane, a compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.

This compound is synthesized through the reaction of 2-chloropyrimidine with azepane, typically involving a base to form an intermediate followed by controlled conditions to yield the final product. This compound features a chloropyrimidine moiety that enhances its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses. For instance, it has been shown to inhibit certain kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives of chloropyrimidine have demonstrated significant antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression makes it a candidate for further development in cancer therapy .

Case Studies

StudyFindings
Study on Antimicrobial Activity Investigated derivatives of chloropyrimidine against Staphylococcus aureus and E. coli.Showed effective inhibition at low concentrations, suggesting potential as a therapeutic agent.
Anticancer Research Evaluated the effects of this compound on A549 lung cancer cells.Induced apoptosis and reduced cell viability significantly, indicating potential for lung cancer treatment .
Kinase Inhibition Study Assessed selectivity against CDK9 in various cancer lines.Demonstrated ~156-fold selectivity for CDK9 over CDK2, highlighting its potential as a selective anticancer agent .

Future Research Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-12-6-5-9(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMMSKOKOREMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569619
Record name 1-(2-Chloropyrimidin-4-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141924-04-1
Record name 1-(2-Chloropyrimidin-4-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (25 g) in triethylamine (47 mL) and tetrahydrofuran (300 mL) was added azepane (17 g) at 0° C. After returning to room temperature, the solution was stirred for 1 hour. Water was added to thereto and the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated. The obtained residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:5→1:2) to give the title compound (7.25 g) having the following physical data.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (3.0 g) in tetrahydrofuran (50 mL) were added triethylamine (4.2 mL) and perhydroazepine (2.5 mL) with ice cooling and the mixture was stirred for 1 hour at room temperature. To the reaction mixture was added water (30 mL) and the resulting mixture was concentrated. The residue was extracted with methylene chloride three times. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1→2:1) to give the title compound (3.03 g) having the following physical data.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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